4-Nitrophenol

Catalog No.
S566589
CAS No.
100-02-7
M.F
C6H5NO3
M. Wt
139.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Nitrophenol

CAS Number

100-02-7

Product Name

4-Nitrophenol

IUPAC Name

4-nitrophenol

Molecular Formula

C6H5NO3

Molecular Weight

139.11 g/mol

InChI

InChI=1S/C6H5NO3/c8-6-3-1-5(2-4-6)7(9)10/h1-4,8H

InChI Key

BTJIUGUIPKRLHP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])O

solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992)
Solubility in water, 269,000 mg/L at 90 °C
Freely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonates
Very soluble in ethanol, ether, and acetone
In water, 32.8 g/L at 40 °C
In water, 10,000 mg/L at 15 °C; 16,000 ng/L at 25 °C
In water, 15,600 mg/L at 25 °C
11.6 mg/mL
Solubility in water, g/100ml at 20 °C: 1.24

Synonyms

4-nitrophenol, 4-nitrophenol, (18)O-labeled cpd, 4-nitrophenol, 1-(13)C-labeled cpd, 4-nitrophenol, 14C-labeled cpd, 4-nitrophenol, 2,6-(13)C2-labeled cpd, 4-nitrophenol, 2,6-(14)C2-labeled cpd, 4-nitrophenol, 2-(14)C-labeled cpd, 4-nitrophenol, aluminum salt, 4-nitrophenol, ammonium salt, 4-nitrophenol, cesium salt, 4-nitrophenol, copper(1+) salt, 4-nitrophenol, ion(1-), 4-nitrophenol, ion(1-) hydride, 4-nitrophenol, iron(3+) salt, 4-nitrophenol, lithium salt, 4-nitrophenol, manganese (2+) salt, 4-nitrophenol, manganese salt, 4-nitrophenol, potassium salt, 4-nitrophenol, silver(2+) salt, 4-nitrophenol, sodium salt, 4-nitrophenol, sodium salt, (2:1), dihydrate, 4-nitrophenol, tin (2+) salt, 4-nitrophenol, tin (4+) salt, 4-nitrophenol, zinc salt, p-nitrophenol

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])O

The exact mass of the compound 4-Nitrophenol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 0.1 mg/ml at 70° f (ntp, 1992)11600 mg/l (at 20 °c)0.08 mfreely soluble in alcohol, chloroform, ether; soluble in solution of fixed alkali hydroxides and carbonatesvery soluble in ethanol, ether, and acetonein water, 32.8 g/l at 40 °cin water, 10,000 mg/l at 15 °c; 16,000 ng/l at 25 °cin water, 15,600 mg/l at 25 °c11.6 mg/mlsolubility in water, g/100ml at 20 °c: 1.24. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1317. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Nitrophenols - Supplementary Records. It belongs to the ontological category of 4-nitrophenols in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

4-Nitrophenol is a highly crystalline, stable nitroaromatic compound characterized by a strong electron-withdrawing para-nitro group and an aqueous pKa of 7.15[1]. In industrial and laboratory procurement, it is primarily sourced as an essential precursor for the synthesis of 4-aminophenol—the direct intermediate required for paracetamol (acetaminophen) manufacturing [2]. Beyond active pharmaceutical ingredient (API) synthesis, 4-nitrophenol is a critical structural component in the generation of p-nitrophenyl (PNP) active esters for peptide coupling and serves as the foundational chromophore in numerous diagnostic enzyme substrates. Its robust solid-state stability, lack of steam volatility, and predictable reactivity profile make it a high-priority raw material for pharmaceutical, diagnostic, and biochemical workflows.

Substituting 4-nitrophenol with its closely related isomers, such as 2-nitrophenol or 3-nitrophenol, fundamentally disrupts both chemical processing and application efficacy. From a handling perspective, 2-nitrophenol undergoes intramolecular hydrogen bonding, resulting in a low melting point (~45 °C) and high volatility in steam, which complicates high-temperature processing and purification [1]. In contrast, 4-nitrophenol forms intermolecular hydrogen bonds, yielding a non-volatile solid with a melting point of ~114 °C that is easily isolated and stored[2]. Chemically, ortho and meta isomers are entirely useless for paracetamol synthesis because they yield the incorrect regiochemistry upon reduction [1]. Furthermore, in peptide synthesis, the steric hindrance of 2-nitrophenol prevents efficient active ester formation, making 4-nitrophenol the strict requirement for these bioconjugation workflows.

Intermolecular Hydrogen Bonding Drives Superior Thermal Stability

4-Nitrophenol exhibits a significantly higher melting point than its ortho-isomer due to extensive intermolecular hydrogen bonding. 2-Nitrophenol undergoes intramolecular hydrogen bonding, reducing its lattice energy and rendering it highly volatile in steam. This fundamental structural difference makes 4-nitrophenol a much more stable, non-volatile solid for industrial handling, storage, and high-temperature aqueous reactions [1].

Evidence DimensionMelting Point and Volatility
Target Compound Data113.8 °C (Non-volatile in steam)
Comparator Or Baseline2-Nitrophenol (45.1 °C, highly steam volatile)
Quantified Difference68.7 °C higher melting point
ConditionsStandard atmospheric pressure

Ensures solid-state stability during storage and prevents material loss via volatilization during high-temperature processing or distillation.

Strict Regiochemical Suitability for Paracetamol Synthesis

In the synthesis of the API paracetamol (acetaminophen), the para-substitution pattern is strictly required. 4-Nitrophenol is the only viable isomer that can be reduced to 4-aminophenol and subsequently acetylated. Using phenol as a starting material requires nitration, which yields a mixture of ortho (often ~77%) and para (~14%) isomers, necessitating laborious separation. Procuring pure 4-nitrophenol directly bypasses this regioselectivity bottleneck and guarantees 100% para-precursor availability [1].

Evidence DimensionYield of para-substituted API precursor
Target Compound Data100% para-isomer availability
Comparator Or BaselineDirect nitration of phenol (~77:14 ortho:para ratio)
Quantified DifferenceEliminates the ~86% off-target isomer waste associated with crude phenol nitration
ConditionsIndustrial API synthesis workflows

Direct procurement of 4-nitrophenol eliminates costly and laborious isomer separation steps in paracetamol manufacturing.

Enhanced Leaving Group Kinetics for Active Ester Bioconjugation

4-Nitrophenol is widely utilized to synthesize p-nitrophenyl (PNP) active esters for peptide coupling and radiofluorination . The strong electron-withdrawing effect of the para-nitro group significantly activates the carbonyl carbon for nucleophilic attack. Compared to unsubstituted phenol, 4-nitrophenol provides vastly superior leaving group ability due to the lower pKa of its conjugate base, while avoiding the steric hindrance that plagues ortho-substituted analogs like 2-nitrophenol during bulky amino acid coupling [1].

Evidence DimensionLeaving group pKa (lower = better leaving ability)
Target Compound DatapKa ~7.15 (Excellent leaving group, sterically unhindered)
Comparator Or BaselinePhenol (pKa ~10.0, poor leaving group)
Quantified Difference~1000-fold more acidic conjugate acid, translating to exponentially faster aminolysis kinetics
ConditionsAminolysis / peptide coupling reactions

Enables rapid, high-yield peptide bond formation and bioconjugation without requiring harsh reaction conditions or excess coupling reagents.

Favorable pKa for Physiological pH Chromogenic Assays

4-Nitrophenol and its derivatives (e.g., p-nitrophenyl phosphate) are gold-standard chromogenic substrates. The pKa of 4-nitrophenol is 7.15, which is perfectly aligned with physiological pH (~7.4). Upon enzymatic cleavage, the release of the 4-nitrophenoxide ion produces a strong yellow color. In contrast, 3-nitrophenol has a pKa of 8.40 and remains largely protonated (colorless) at physiological pH, making it ineffective for real-time continuous assays without the addition of a highly basic stop solution[1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DatapKa 7.15 (Ionizes at pH 7.4 to yield yellow chromophore)
Comparator Or Baseline3-Nitrophenol (pKa 8.40)
Quantified Difference1.25 pKa unit shift closer to physiological pH
ConditionsAqueous buffer at pH 7.4

Allows continuous, real-time spectrophotometric monitoring of enzyme activity directly at physiological pH.

API Precursor for Paracetamol Manufacturing

4-Nitrophenol is the required starting material for the synthesis of 4-aminophenol via catalytic hydrogenation, which is subsequently acetylated to produce paracetamol. Procuring pure 4-nitrophenol avoids the severe regioselectivity issues and waste associated with bulk phenol nitration [1].

Synthesis of p-Nitrophenyl (PNP) Active Esters

In solid-phase peptide synthesis and bioconjugation, 4-nitrophenol is reacted with carboxylic acids to form highly reactive PNP esters. Its optimal leaving group kinetics and lack of steric hindrance enable rapid, high-yield amide bond formation even with bulky amino acids .

Chromogenic Substrates for Diagnostic Assays

Because its pKa (7.15) closely matches physiological pH, 4-nitrophenol is the ideal core for diagnostic substrates like p-nitrophenyl phosphate (pNPP). Enzymatic cleavage releases the yellow 4-nitrophenoxide ion, allowing for continuous, real-time spectrophotometric monitoring of enzyme activity without requiring basic stop solutions [2].

Physical Description

4-nitrophenol appears as a white to light yellow crystalline solid. Contact may severely irritate skin and eyes. Poisonous by ingestion and moderately toxic by skin contact.
Colorless to slightly yellow crystals; [HSDB]
Solid
COLOURLESS-TO-PALE-YELLOW CRYSTALS.
A white to light yellow crystalline solid.

Color/Form

Colorless to slightly yellow crystals
YELLOW TO BROWN SOLID

XLogP3

1.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

139.026943022 g/mol

Monoisotopic Mass

139.026943022 g/mol

Boiling Point

534 °F at 760 mmHg (Decomposes) (NTP, 1992)
279 °C (Decomposes)
534 °F

Flash Point

377 °F (NTP, 1992)
377 °F
169 °C

Heavy Atom Count

10

Taste

Sweetish, then burning taste
TASTE /THRESHOLD/ CONCENTRATION 43.4 MG/L.

Vapor Density

1.244 at 149 °F (NTP, 1992) - Heavier than air; will sink (Relative to Air)
1.244 at 149 °F

Density

1.48 at 68 °F (USCG, 1999) - Denser than water; will sink
1.479 g/cu cm at 20 °C
1.5 g/cm³
1.48

LogP

1.91
1.91 (LogP)
log Kow = 1.91
1.91

Odor

Odorless

Odor Threshold

58.3 MG/L
Detection in air: 2.3 mg/cu m
Detection in water: 2.5 mg/L

Decomposition

DECOMPOSES VIOLENTLY @ 279 °C ...
When heated to decomposition it emits toxic fumes of /nitrogen oxides/.
Its exothermic decomposition causes a dangerously fast pressure increase.
279 °C

Melting Point

235 to 239 °F (Sublimes) (NTP, 1992)
113-114 °C
113.8 °C
111-116 °C
235-239 °F (sublimes)

UNII

Y92ZL45L4R

Related CAS

22098-38-0 (mercury(2+) salt)
57936-22-8 (tin(2+) salt)
64047-79-6 (aluminum salt)
64047-80-9 (iron(3+) salt)
64047-81-0 (magnesium salt)
64047-82-1 (tin(4+) salt)
64047-83-2 (zinc salt)
64070-86-6 (manganese(2+) salt)
824-78-2 (hydrochloride salt)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H312: Harmful in contact with skin [Warning Acute toxicity, dermal];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure]

Mechanism of Action

The effects of phenobarbital treatment on the biotransformation of parathion by intact mouse liver were investigated, and the subsequent effect of phenobarbital on the acute toxicity of parathion were examined. Daily intraperitoneal treatment of male Hla(SW)BR Swiss Webster mice with 80 mg/kg phenobarbital for 4 days induced hepatic cytochrome p450 content, as well as hepatic oxidative activation and oxidative detoxification of parathion, while antagonizing the acute toxicity of parathion without directly affecting tissue cholinesterase activities. Perfusion of mouse livers from control and phenobarbital treated mice resulted in the generation of paraoxon, p-nitrophenol, and p-nitrophenyl sulfate, and p-nitrophenyl glucuronide; phenobarbital increased production of p-nitrophenol, p-nitrophenyl glucuronide, and p-nitrophenyl sulfate from livers perfused with parathion but had no effect on the production of paraoxon.
Nitrophenols interfere with normal metabolism by uncoupling oxidative phosphorylation. For the mononitrophenols, the order of severity of effects is 4->3-> 2-nitrophenol.

Vapor Pressure

1 mmHg at 68 °F ; 18.7 mmHg at 367 °F; 2.2 mmHg at 295 °F (NTP, 1992)
0.0000979 [mmHg]
9.79X10-5 mm Hg at 20 °C; 5X10-4 mm Hg at 25 °C /Extrapolated/
Vapor pressure, Pa at 20 °C: 0.0032
1 mmHg

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

100-02-7

Absorption Distribution and Excretion

... Shown to permeate the skin and produce damage at threshold concentration of 0.9 percent (wt/vol).
Excretion by mice, rats, rabbits, and guinea pigs is ... rapid. Most doses were completely eliminated from blood within 2 hr after admin. Rates at which 4-nitrophenol disappeared from blood decreased in following descending order: mouse, rabbit, guinea pig, rat, and monkey.
Elimination of 4-nitrophenol by monkey following oral and ip doses of 20 mg/kg ... complete within 5 hr.
The distribution of phenol, p-cyanophenol, p-nitrophenol, p-hydroxybenzoic-acid, and p-heptyloxyphenol after intraperitoneal (ip) and dermal exposure was examined. Young female Fischer-344-rats were exposed to radiolabeled phenol and p-substituted phenol congeners via ip administration at a dose of 2.5 ug or dermal administration at a dose of 5 ug. ... Following ip administration, urinary excretion rates ranged from 8% of the dose per hour for heptyloxyphenol to 20 to 25% of the dose per hour for phenol, cyanophenol, hydroxybenzoic-acid, and nitrophenol. After 120 hr, 87% to 97% and 1% to 4% of the phenol, cyanophenol, hydroxybenzoic-acid, and nitrophenol doses were excreted in the urine and feces, respectively. ... Carcasses contained 0.5% of the phenol, cyanophenol, and nitrophenol doses and 7% to 10% of the heptyloxyphenol and hydroxybenzoic-acid doses. After dermal administration, urinary excretion rates ranged from 0.4% of the dose per hour for hydroxybenzoic-acid to 10% of the dose per hour for phenol. After 120 hr, urinary and fecal excretion of the phenol, cyanophenol, and nitrophenol doses ranged from 65% to 77% and 1% to 3% of the dose, respectively. ... After 120 hr, dermal absorption ranged from less than 2.3% of the hydroxybenzoic-acid dose to 80% of the phenol dose. ... The ionization potential of the p-substituted functional group may affect the dermal absorption of phenol congeners.
For more Absorption, Distribution and Excretion (Complete) data for 4-NITROPHENOL (7 total), please visit the HSDB record page.

Metabolism Metabolites

Rana temporaria and Xenopus laevis excrete 90-95% dose, and metabolize 50-65% dose of phenol, 4-nitrophenol, and 2-methylphenol within 24 hr, to about the same extent. Kinetic data for the excretion of phenols from both species fit a 2 compartment model. The elimination constants of Rana and Xenopus are not significantly different. Metabolism is mostly conjugation by glucuronidation and sulfation of the original phenols. Additionally, oxidations leading to dihydroxyphenols and benzoic acid from 2-methylphenol, and reduction of 4-nitrophenol, occur, followed by conjugation. There is an important difference between the metabolite patterns of Rana and Xenopus in that the latter is unable to glucuronidate phenols. As the amt of metabolites produced is similar in both species, Xenopus compensates for its inability to glucuronidate by increasing other metabolites.
In vivo studies with nitrophenols ... meta-& para-nitrophenol are reduced more readily than the ortho isomer ...
p-Nitrophenol yields p-aminophenol in rat, bass, carp, catfish, lamprey, perch, pike, salmon, sturgeon. Yields p-aminophenol & p-nitrophenyl sulfate, 4-nitrocatechol in rabbit. From table/
Sulfate conjugation of 4-nitrophenol ... is decreased during pregnancy in rabbits ... and increases with age in rat, guinea pig, and humans ... relative rates of glucuronide versus sulfate conjugation of 4-nitrophenol may depend on levels of phenol present.
For more Metabolism/Metabolites (Complete) data for 4-NITROPHENOL (14 total), please visit the HSDB record page.
4-Nitrophenol has known human metabolites that include (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-(4-nitrophenoxy)oxane-2-carboxylic acid and 4-nitrocatechol (4NC).
4-Nitrophenol is a known human metabolite of 4-nitroanisole.
Nitrophenol may be absorbed following ingestion, inhalation, or dermal exposure. The major metabolic route for nitrophenols is conjugation, with the resultant formation of either glucuronide or sulfate conjugates. Conjugates are more polar than the parent compounds and therefore are easier to excrete in the urine. (L1661)

Wikipedia

4-nitrophenol

Biological Half Life

The pharmacokinetics and placental transfer of a single oral dose of 100 mg/kg (10 uCi/kg, 16% of acute oral LD50) of uniformly phenyl-labeled (14)C-p-nitrophenol were investigated in pregnant Sprague-Dawley rats at 14-18 days of gestation. ... The half-lives of elimination of (14)C were 34.65 hr and 69.30 hr for maternal and fetal plasma, respectively. ...

Use Classification

Hazardous Air Pollutants (HAPs)
Hazard Classes and Categories -> Reactive - 2nd degree

Methods of Manufacturing

4-Nitrophenol is produced either by the catalytic hydrolysis of 4-nitrochlorobenzene or by the reaction of dilute nitric acid on phenol and subsequent steam distillation to separate the 4- from the 2-isomer.
Action of dilute nitric acid on phenol at low temperature; ... Separated /from o-nitrophenol/ by steam distillation.

General Manufacturing Information

Phenol, 4-nitro-: ACTIVE

Analytic Laboratory Methods

Method: DOE OM100R; Procedure: gas chromatography/mass spectrometry; Analyte: 4-nitrophenol; Matrix: solid waste matrices, soils, and groundwater; Detection Limit: 51 ug/L.
Method: EPA-EAD 604; Procedure: gas chromatography with flame ionization detector/electron capture detector; Analyte: 4-nitrophenol; Matrix: water; Detection Limit: 2.8 ug/L.
Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: 4-nitrophenol; Matrix: water; Detection Limit: 50 ug/L.
Method: EPA-NERL 528; Procedure: gas chromatography/mass spectrometry; Analyte: 4-nitrophenol; Matrix: finished drinking water; Detection Limit: 0.42 ug/L.
For more Analytic Laboratory Methods (Complete) data for 4-NITROPHENOL (16 total), please visit the HSDB record page.

Clinical Laboratory Methods

HYDROLYZED URINE SAMPLE IS EXTRACTED WITH ORGANIC SOLVENT WHICH IN TURN IS REEXTRACTED WITH ALKALI. THIS ALKALINE SOLN IS REACTED WITH O-CRESOL & TITANIUM TRICHLORIDE TO YIELD SOLN WHOSE ABSORBANCE IS FUNCTION OF P-NITROPHENOL CONCN.
Pretreated samples (eg homogenized fish samples) were analyzed by gas chromatography for the micro determination of o-, m-, and p-nitrophenol. Recoveries ranged from 88 to 96%.
In connection with the toxicologic analysis of a number of parathion intoxications a method for determination for free and conjugated forms of p-nitrophenol (p-NP) as the main metabolite of parathion in blood and urine was established. Quantification of conjugates is based on their hydrolysis followed by detection of p-NP using a sensitive high performance liquid chromatography method. Hydrolysis of both p-nitrophenol glucuronide and p-nitrophenol sulfate is performed by specific enzymes and also by mineral acid, the latter is also found to be highly selective under definite conditions. The two hydrolysis methods applied showed a good correlation. The levels of free and conjugated p-NP in series of blood and urine samples were established after survival from two parathion intoxications. The individual levels of p-nitrophenol sulfate and p-nitrophenol glucuronide in both cases are discussed in respect of results made by other authors in this field.

Storage Conditions

... KEEP ALL FLAMMABLES AWAY FROM AREA WHERE OXIDIZING AGENTS ARE STORED. ... AREA ... KEPT COOL & VENTILATED, & SHOULD BE FIREPROOFED.
Store in a cool, dry, well-ventilated location. Separate from alkalies and oxidizing materials.

Dates

Last modified: 08-15-2023

Coupled biodegradation of p-nitrophenol and p-aminophenol in bioelectrochemical system: Mechanism and microbial functional diversity

Jianjun Luo, Yuxi Xu, Jing Wang, Libin Zhang, Xinbai Jiang, Jinyou Shen
PMID: 34465427   DOI: 10.1016/j.jes.2021.02.017

Abstract

Biodegradation mechanisms and microbial functional diversity during coupled p-nitrophenol (PNP) and p-aminophenol (PAP) degradation were studied in a bioelectrochemical system. PNP in the biocathode and PAP in the bioanode were almost completely removed within 28hr and 68hr respectively. The degradation followed the steps including hydrating hydroxyalkylation, dehydrogenating carbonylation, and hydrolating ring cleavage, etc. Metagemomic analysis based on the KEGG and eggNOG database annotations revealed the microbial composition and functional genes/enzymes related to phenol degradation in the system. The predominant bacteria genera were Lautropia, Pandoraea, Thiobacillus, Ignavibacterium, Truepera and Hyphomicrobium. The recognized biodegradation genes/enzymes related to pollutant degradation were as follows: pmo, hbd, & ppo for phenol degradation, nzba, amie, & badh for aromatic degradation, and CYP & p450 for xenobiotics degradation, etc. The co-occurrence of ARGs (antibiotic resistant genes), such as adeF, MexJ, ErmF, PDC-93 and Escherichia_coli_mdfA, etc., were annotated in CARD database during the biodegradation process. The Proteobacteria & Actinobacteria phylum was the primary host of both the biodegradation genes & ARGs in this system. The microbial functional diversity ensured the effective biodegradation of the phenol pollutants in the bioelectrochemical system.


Smart hydrogel-microsphere embedded silver nanoparticle catalyst with high activity and selectivity for the reduction of 4-nitrophenol and azo dyes

Dambarudhar Parida, Eva Moreau, Rashid Nazir, Khalifah A Salmeia, Ruggero Frison, Ruohan Zhao, Sandro Lehner, Milijana Jovic, Sabyasachi Gaan
PMID: 34492989   DOI: 10.1016/j.jhazmat.2021.126237

Abstract

A simple method is reported for the preparation of silver nanoparticle (AgNP) embedded pH-responsive hydrogel microparticle catalyst via Michael addition gelation and in-situ silver nitrate (AgNO
) reduction. The AgNP-hydrogel microsphere exhibited an efficient reduction of pollutants like 4-Nitrophenol (4-NP) and Congo red (CR) under acidic medium with turn over frequency (TOF) of ~170 h
and ~124 h
respectively. Interestingly, the activity of the catalysts was turned-OFF under a basic medium (≥ pH 12) due to the deswelling pH-responsive matrix surrounding the AgNPs. On the contrary, turning-OFF the hydrogenation of a cationic pollutant like methylene blue (MB) using high pH (≥ 12) was not possible, due to ionic interaction of MB molecules with the negatively charged catalyst at this pH. This feature was used to demonstrate selective hydrogenation of only MB from a mixture of 4-NP and MB. Finally, five recycling steps confirmed the reusability and practical application potential of the catalyst.


Sequestration of p-nitrophenol from liquid phase by poly(acrylonitrile-co-acrylic acid) containing thioamide group

J W Soo, L C Abdullah, S N A M Jamil, A A Adeyi
PMID: 34280167   DOI: 10.2166/wst.2021.204

Abstract

In this paper, the adsorptive performance of synthesized thiourea (TU) modified poly(acrylonitrile-co-acrylic acid) (TU-P(AN-co-AA)) polymeric adsorbent for capturing p-nitrophenol (PNP) from aqueous solution was investigated. TU-P(AN-co-AA) was synthesized via the redox polymerization method with acrylonitrile (AN) and acrylic acid (AA) as the monomers, then modified chemically with thiourea (TU). Characterization analysis with Fourier transform infrared spectroscopy (FTIR), scanning electron microscopy (SEM), elemental microanalysis for CHNS, zeta potential measurement, Brunauer-Emmett-Teller (BET) surface analysis and thermal analyses were carried out to determine the morphology and physico-chemical properties of the synthesized polymer. The characterization results indicated successful surface modification of polymer with TU. The performance of TU-P(AN-co-AA) for the removal of PNP was investigated under various experimental parameters (adsorbent dosage, initial adsorbate concentration, contact time and temperature). The results demonstrated that the Freundlich isotherm model and pseudo-second-order kinetic model best described the equilibrium and kinetic data, respectively. Thermodynamic studies showed that the uptake of PNP by TU-P(AN-co-AA) was spontaneous and exothermic in nature. The results of the regeneration studies suggested that the TU-P(AN-co-AA) polymer is a reusable adsorbent with great potential for removing PNP from wastewater.


Activation of persulfate by green nano-zero-valent iron-loaded biochar for the removal of p-nitrophenol: Performance, mechanism and variables effects

Bo Wang, Chi Zhu, Dan Ai, Zhiping Fan
PMID: 34229395   DOI: 10.1016/j.jhazmat.2021.126106

Abstract

In this study, with the green tea extraction solution as a reducing agent and green tea residues as a raw material of biochar, green nano zero-valent iron biochar (G-nZVI-BC) was prepared with the green synthesis method and then combined with potassium persulfate to degrade p-nitrophenol in water. Compared with zero-valent iron-loaded biochar (C-nZVI-BC) prepared by the traditional chemical liquid phase synthesis method, G-nZVI-BC containing tea polyphenols further improved dispersibility of Fe
on biochar, prevented nZVI agglomeration on BC, and promoted PNP degradation. The system constructed by G-nZVI-BC/PDS showed the high oxidation resistance than the C-nZVI-BC/PDS system, thus endowing the synthesis material with long-term reactivity. Both the radical pathway and non-radical pathways contributed to catalytic degradation and free radicals played a key role. The G-nZVI-BC/PDS system realized the good removal effect on PNP in the pH range of 3.06-9.23. The reusability of G-nZVI-BC and the PNP removal effect in water body conditions indicated that G-nZVI-BC had a good application prospect in the field of water treatment.


CeO

Hongqiang Xu, Hailong Wang, Yixia Lu, Yanbo Zeng, Yiwen Yang, Zulei Zhang, Hongmei Wang, Xiao Wang, Lei Li
PMID: 34218179   DOI: 10.1016/j.saa.2021.120115

Abstract

A rapid and simple fluorescence probe based on CeO
quantum dots (QDs) was developed for highly selective and ultrasensitive direct determination of 4-nitrophenol (4-NP). CeO
QDs were prepared using the sol-gelmethod with the precursor of Ce(NO
)
·6H
O as a cerium source. The products were characterized through high-resolution electron microscopy, X-ray diffraction, X-ray photoelectron spectroscopy, and Raman spectroscopy. The fluorescent probe based on CeO
QDs exhibited a broad linear response to the concentration of 4-NP in the range of 0.005-75.00 μM and provided a low detection limit of 1.50 nM. The fluorescence of CeO
QDs was quenched by 4-NP through the fluorescence resonance energy transfer mechanism owing to the well overlaps between the fluorescence emission spectrum of CeO
QDs with the ultraviolet absorption spectrum of 4-NP. This result was confirmed by the time-resolved fluorescence spectra and the evaluation of the interaction distance between CeO
QDs and 4-NP. The prepared CeO
QDs are successfully applied to the determination of 4-NP in real water samples, where the spiked recoveries range from 98.2% to 102.4%.


Sorption mechanism of naphthalene by diesel soot: Insight from displacement with phenanthrene/p-nitrophenol

Wenhao Wu, Yun Huang, Daohui Lin, Kun Yang
PMID: 34210429   DOI: 10.1016/j.jes.2021.01.017

Abstract

The nonlinear sorption of hydrophobic organic contaminants (HOCs) could be changed to linear sorption by the suppression of coexisting solutes in natural system, resulting in the enhancement of mobility, bioavailability and risks of HOCs in the environment. In previous study, inspired from the competitive adsorption on activated carbon (AC), the displaceable fraction of HOCs sorption to soot by competitor was attributed to the adsorption on elemental carbon fraction of soot (EC-Soot), while the linear and nondisplaceable fraction was attributed to the partition in authigenic organic matter of soot (OM-Soot). In this study, however, we observed that the linear and nondisplaceable fraction of HOC (naphthalene) to a diesel soot (D-Soot) by competitor (phenanthrene or p-nitrophenol) should be attributed to not only the linear partition in OM-Soot, but also the residual linear adsorption on EC-Soot. We also observed that the competition on the surface of soot dominated by external surface was different from that of AC dominated by micropore surface, i.e., complete displacement of HOCs by p-nitrophenol could occur for the micropore surface of AC, but not for the external surface of soot. These observations were obtained through the separation of EC-Soot and OM-Soot from D-Soot with organic-solvent extraction and the sorption comparisons of D-Soot with an AC (ACF300) and a multiwalled carbon nanotube (MWCNT30). The obtained results would give new insights to the sorption mechanisms of HOCs by soot and help to assess their environmental risks.


Fabrication of magnetic polydopamine@naphthyl microporous organic network nanosphere for efficient extraction of hydroxylated polycyclic aromatic hydrocarbons and p-nitrophenol from wastewater samples

Xin-Qiao He, Yuan-Yuan Cui, Yan Zhang, Cheng-Xiong Yang
PMID: 34166861   DOI: 10.1016/j.chroma.2021.462347

Abstract

Herein, we report the fabrication of a novel, well-defined core-double-shell-structured magnetic Fe
O
@polydopamine@naphthyl microporous organic network (MON), Fe
O
@PDA@NMON, for the efficient magnetic extraction of hydroxylated polycyclic aromatic hydrocarbons (OH-PAHs) and p-nitrophenol (p-Npn) from wastewater samples. The hierarchical nanospheres were designed and constructed with the Fe
O
nanoparticle core, the inner shell of a polydopamine (PDA) layer, and the outer shell of a porous naphthyl MON (NMON) coating, allowing efficient and synergistic extraction of OH-PAHs and p-Npn via hydrophobic, hydrogen bonding, and π-π interactions. The Fe
O
@PDA@NMON nanospheres were well characterized and employed as an efficient sorbent for magnetic solid-phase extraction (MSPE) coupled with high performance liquid chromatography (HPLC) for analyzing of OH-PAHs and p-Npn. Under optimal conditions, the Fe
O
@PDA@NMON-based-MSPE-HPLC-UV method afforded wide linear range (0.18-500 μg L
), low limits of detection (0.070 μg L
for p-Npn, 0.090 μg L
for 2-OH-Nap, 0.090 μg L
for 9-OH-Fluo and 0.055 μg L
for 9-OH-Phe, respectively), large enrichment factors (92.6-98.4), good precisions (intra-day and inter-day relative standard deviations (RSDs); <6.4%, n=6) and less consumption of the adsorbent. Furthermore, trace OH-PAHs and p-Npn with concentrations of 0.29-0.80 μg L
were successfully detected in various wastewater samples. Fe
O
@PDA@NMON also functioned as a good adsorbent to enrich a wide scope of trace contaminants containing hydrogen bonding sites and aromatic structures, highlighting the potential of functional MONs in sample pretreatment.


Ratiometric detection of

Feng Li, Qi-Le Li, Lei Hu, Hong-Yu Zhu, Wen-Juan Wang, Fen-Ying Kong, Heng-Ye Li, Zhong-Xia Wang, Wei Wang
PMID: 34152330   DOI: 10.1039/d1an00891a

Abstract

p-Nitrophenol and its derivatives can cause serious harm to the health of mankind and the earth's ecosystem. Therefore, it is necessary to develop a novel and rapid detection technology for p-nitrophenol and its derivative. Herein, excellent water-soluble, large-size and dual-emissive neuron cell-analogous carbon-based probes (NCNPs) have been prepared via a solvothermal approach, using o-phenylenediamine as the only precursor, which exhibit two distinctive fluorescence (FL) peaks at 420 and 555 nm under 345 nm excitation. The NCNPs show a neuron cell-like branched structure, are cross-connected, and are in the range of 10-20 nm in skeleton diameter. Interestingly, their blue-green dual-colour fluorescence is quenched by p-nitrophenol or its derivative due to the specific mechanism of the ππ stacking interactions or internal filtration effect. Accordingly, a simple, rapid, direct and free-label ratiometric FL detection of p-nitrophenol is proposed. An excellent linear relationship shows linear regions over the range of 0.1-50 μM between the ratio of the FL intensity (FL555 nm/FL420 nm) and the concentrations of p-nitrophenol. The detection limit is as low as 43 nM (3σ). Importantly, the NCNP-based probe also shows acceptable repeatability and reproducibility for the detection of p-nitrophenol and its derivatives, and the recovery results for p-nitrophenol in real wastewater samples are favourable.


p-nitrophenol degradation by hybrid advanced oxidation process of heterogeneous Fenton assisted hydrodynamic cavitation: Discernment of synergistic interactions and chemical mechanism

Kuldeep Roy, Vijayanand S Moholkar
PMID: 34147974   DOI: 10.1016/j.chemosphere.2021.131114

Abstract

The present study has investigated p-nitrophenol (PNP) degradation by hybrid advanced oxidation process (AOP) of hydrodynamic cavitation with heterogenous Fe
O
nanoparticles. 78.8 ± 1.2% of PNP degradation was obtained at optimum operational conditions: inlet pressure = 8 atm, pH = 3, initial concentration of PNP = 20 mg L
, Fe
O
:H
O
= 1:100. PNP degradation profiles were analyzed using a kinetic model based on the reaction network. The closest match between the simulated and experimental degradation profiles was obtained for the initial concertation of [H
O
] = 0.6 M, which was far higher than concentration of externally added H
O
. This was attributed to in-situ generation of H
O
through transient cavitation. Intense shear and turbulence generated in cavitating flow caused surface leaching of Fe
O
particles that released Fe
/Fe
ions. The synergy in the hybrid AOP was in-situ Fenton reactions between leached Fe
/Fe
ions and H
O
present in the reaction mixture. The mechanism in
OH mediated oxidative degradation of PNP was further explored with Density Functional Theory (DFT) simulations. Both
OH addition on benzene ring and H-abstraction reactions were simulated to identify the possible pathways for the degradation. On the basis of activation free energy analysis, degradation pathways initiating with both
OH addition and H abstraction were determined to be feasible. The ortho-C of benzene ring was the most favourable site for
OH addition, while H atom of phenolic hydroxyl group was more susceptible (or more reactive) for H-atom abstraction route.


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